Home > Products > Screening Compounds P112005 > 2-Methylpropyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
2-Methylpropyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate -

2-Methylpropyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Catalog Number: EVT-4792962
CAS Number:
Molecular Formula: C17H20FNO3
Molecular Weight: 305.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Alkyl 4-Arylsubstituted-6-Chloro-5-Formyl-2-Methyl-1,4-Dihydropyridine-3-Carboxylates

  • Relevance: Alkyl 4-arylsubstituted-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylates are structurally related to isobutyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate as they share the core dihydropyridine ring system, the 2-methyl substituent, and the 3-carboxylate ester moiety. [] These compounds are differentiated by the presence of a chlorine atom and a formyl group in place of the oxo group at the 6- and 5- positions, respectively. []

4-Arylsubstituted-4,7-Dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-Diones

  • Relevance: 4-Arylsubstituted-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-diones are related to isobutyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate due to the common dihydropyridine core structure and the variable aryl substituent at the 4-position. [] The key difference is the presence of the fused furan ring and the lack of the 2-methyl and 3-carboxylate ester groups in the furo[3,4-b]pyridine derivatives. []

Alkyl 4-Arylsubstituted-2-Methyl-6-Oxo-1,4,5,6-Tetrahydro-3-Pyridinecarboxylates

  • Compound Description: This class of compounds represents the immediate precursors to both alkyl 4-arylsubstituted-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylates and 4-arylsubstituted-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-diones. [] They possess a tetrahydropyridine ring system with an oxo group at the 6-position, a 2-methyl substituent, a variable aryl group at the 4-position, and a variable alkyl ester group at the 3-position.
  • Relevance: Alkyl 4-arylsubstituted-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylates are direct precursors to the aforementioned related compounds and share the most structural similarity with isobutyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, differing only in the specific aryl and alkyl groups present. [] This makes them the closest structural analogs to the main compound discussed in the provided research. []

1,3-Dihydro-5-(1,4,5,6-Tetrahydro-6-Oxo-3-Pyridazinyl)-2H-Indol-2-One

  • Compound Description: This class of compounds, also known as dihydropyridazinone cardiotonics, exhibits potent inotropic activity in vitro and in vivo. [] They are characterized by a 1,3-dihydro-2H-indol-2-one core structure linked to a 1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl substituent at the 5-position.
  • Relevance: The dihydropyridazinone core in this class of compounds shares a similar six-membered heterocyclic structure with the tetrahydropyridine core of isobutyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate. [] The presence of a carbonyl group at position 6 in both structures further highlights their structural similarities. []

5'-(1,4,5,6-Tetrahydro-6-Oxo-3-Pyridazinyl)spiro[cycloalkane-1,3'-[3H]indol]-2'(1'H)-Ones

  • Compound Description: This class of compounds expands upon the 1,3-dihydro-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one structure by introducing a spirocycloalkyl ring fused to the 3-position of the indol-2-one moiety. [] These compounds retain inotropic activity, with potency inversely related to the size of the spirocycloalkyl ring. []
  • Relevance: The shared dihydropyridazinone core and the overall resemblance to the 1,3-dihydro-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one class establish a structural link to isobutyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate. [] These compounds demonstrate the potential for modification of the core structure while retaining biological activity, further highlighting the importance of the tetrahydropyridine/dihydropyridazinone motif. []

1,3-Dihydro-3,3-Dimethyl-5-(1,4,5,6-Tetrahydro-6-Oxo-3-Pyridazinyl)-2H-Indol-2-One

  • Compound Description: This specific compound, known as LY195115, is a potent inhibitor of cAMP phosphodiesterase derived from cardiac sarcoplasmic reticulum. [] It shares the core structure of the dihydropyridazinone cardiotonic class with the addition of two methyl groups at the 3-position of the indol-2-one moiety. []
  • Relevance: LY195115 exemplifies a specific and potent member of the dihydropyridazinone cardiotonic class, reinforcing the structural and biological relevance of this class to isobutyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate. []

1,3-Dihydro-3,3-Dimethyl-1-[3H3]Methyl-5-(1,4,5,6-Tetrahydro-4-Methyl-6-Oxo-3-Pyridazinyl)-2H-Indol-2-One

  • Compound Description: This compound, referred to as [3H]-LY186126 or [3H]-3, is a tritium-labeled analog of indolidan. [] It acts as a potent phosphodiesterase inhibitor and serves as a radioligand for studying the interaction of this drug class with its pharmacological receptor. []
  • Relevance: This compound, being a structural analog of indolidan and containing the core dihydropyridazinone structure, further emphasizes the structural and functional relevance of this class to isobutyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate. []

2-Cyano-1-Methyl 3-(4-(4-Methyl-6-Oxo-1,4,5,6-Tetrahydro-Pyridazin-3-Yl)Phenyl)Guanidine (SK&F 94836)

  • Compound Description: This compound is a positive inotrope and vasodilator investigated for treating congestive heart failure. [] It features a guanidine group linked to a phenyl ring, which in turn is connected to a 4-methyl-6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl moiety. []
  • Relevance: SK&F 94836, while containing a guanidine group, shares the key 4-methyl-6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl moiety with several other related compounds and emphasizes the significance of this specific structural feature in relation to isobutyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate. []

ATI22-107 [2-(2-{2-[2-Chloro-4-(6-Oxo-1,4,5,6-Tetrahydro-Pyridazin-3-Yl)-Phenoxy]-Acetylamino}-Ethoxymethyl)-4-(2-Chloro-Phenyl)-6-Methyl-1,4-Dihydro-Pyridine-3,5-Dicarboxylic Acid Dimethyl Ester)]

  • Compound Description: ATI22-107 is a novel dual pharmacophore compound designed to inhibit both cardiac phosphodiesterase (PDE-III) and L-type calcium channels (LTCC). [] This dual action aims to achieve inotropic effects while minimizing calcium overload and associated risks. []
  • Relevance: Although more complex in structure, ATI22-107 contains a 6-methyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid dimethyl ester moiety that is structurally similar to isobutyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate. [] Both compounds feature a dihydropyridine ring system with a methyl substituent at the 6-position and ester groups at the 3- and 5- positions. [] This structural similarity highlights the potential for various modifications and substitutions on the dihydropyridine core while maintaining relevant biological activity. []

Properties

Product Name

2-Methylpropyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

IUPAC Name

2-methylpropyl 4-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate

Molecular Formula

C17H20FNO3

Molecular Weight

305.34 g/mol

InChI

InChI=1S/C17H20FNO3/c1-10(2)9-22-17(21)16-11(3)19-15(20)8-13(16)12-6-4-5-7-14(12)18/h4-7,10,13H,8-9H2,1-3H3,(H,19,20)

InChI Key

KSZHLZOVECPFEF-UHFFFAOYSA-N

SMILES

CC1=C(C(CC(=O)N1)C2=CC=CC=C2F)C(=O)OCC(C)C

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=CC=CC=C2F)C(=O)OCC(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.